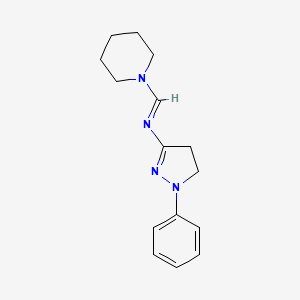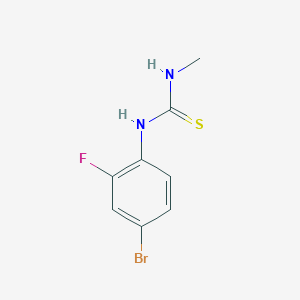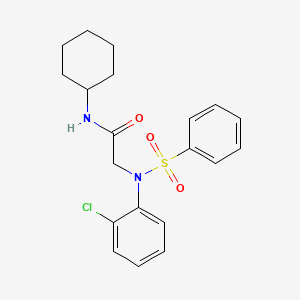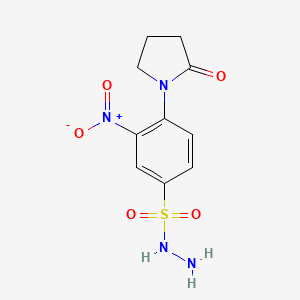![molecular formula C25H23N3O2S2 B5003890 N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B5003890.png)
N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide: is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a propoxybenzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the phenyl group and the propoxybenzamide moiety. Key steps include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of Carbamothioyl Linkage: This involves the reaction of the benzothiazole derivative with an isothiocyanate.
Attachment of Propoxybenzamide: The final step involves the coupling of the intermediate with 4-propoxybenzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the propoxybenzamide moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of new pharmaceuticals.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
- Studied for its interactions with biological targets.
Industry:
- Used in the development of advanced materials with specific properties.
- Potential applications in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Key pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at certain receptors.
Signal Transduction: The compound can affect signal transduction pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
- **N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
- N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide
- N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-butoxybenzamide
Comparison:
Structural Differences: The primary difference lies in the alkoxy group attached to the benzamide moiety. The length and nature of the alkyl chain can influence the compound’s properties.
Reactivity: Similar compounds may exhibit different reactivity profiles due to variations in steric and electronic effects.
Biological Activity: The biological activity can vary significantly, with some compounds showing enhanced or reduced activity compared to N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-3-14-30-20-11-7-17(8-12-20)23(29)28-25(31)26-19-9-5-18(6-10-19)24-27-21-13-4-16(2)15-22(21)32-24/h4-13,15H,3,14H2,1-2H3,(H2,26,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTQZSPNILVENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[N-(tert-butyl)glycyl]amino}-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5003823.png)

![4-butoxy-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B5003841.png)

![2-{[7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}ethanol](/img/structure/B5003852.png)
![ethyl 2-[({[3-(4-nitrophenyl)acryloyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003856.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003865.png)
![N-[2-(3,5-dinitro-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5003898.png)
![1-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}azepane](/img/structure/B5003904.png)


![N-[(2-phenoxypyridin-3-yl)methyl]-3-(tetrazol-1-yl)propanamide](/img/structure/B5003933.png)
